Methyl 5-aminofuran-2-carboxylate
Overview
Description
Methyl 5-aminofuran-2-carboxylate is a chemical compound with the molecular formula C6H7NO3 and a molecular weight of 141.13 g/mol It is a derivative of furan, a heterocyclic organic compound, and contains both an amino group and a carboxylate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-aminofuran-2-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 5-nitrofuran-2-carboxylic acid with methanol in the presence of a catalyst to form methyl 5-nitrofuran-2-carboxylate. This intermediate is then reduced using hydrogen gas and a palladium catalyst to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminofuran-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group in intermediates can be reduced to form the amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 5-aminofuran-2-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of heterocyclic compounds and other complex molecules.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-aminofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the furan ring can participate in π-π interactions with aromatic residues in proteins, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
Methyl furan-2-carboxylate: Lacks the amino group, making it less reactive in certain chemical reactions.
Methyl 5-nitrofuran-2-carboxylate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Methyl 5-hydroxymethylfuran-2-carboxylate:
Uniqueness
Methyl 5-aminofuran-2-carboxylate is unique due to the presence of both an amino group and a carboxylate ester group, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
methyl 5-aminofuran-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c1-9-6(8)4-2-3-5(7)10-4/h2-3H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLKQGSISBRVCTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408031 | |
Record name | methyl 5-aminofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22600-30-2 | |
Record name | methyl 5-aminofuran-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90408031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 5-aminofuran-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using Methyl 5-aminofuran-2-carboxylate in the synthesis of Furo[2,3-b]pyridines?
A1: While the provided research abstract doesn't explicitly mention this compound, it focuses on the synthesis of Furo[2,3-b]pyridines using 5-aminofuran as a starting material []. This compound, a derivative of 5-aminofuran, could potentially serve as an alternative starting material for similar cyclocondensation reactions.
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